N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine molecular weight and physical properties
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine molecular weight and physical properties
Disclaimer: The following document is a technical guide compiled from theoretical calculations and data from structurally related compounds. As of the date of this publication, N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is not a widely cataloged or studied compound, and therefore, experimental data is limited. The information provided herein is intended for research and development purposes and should be used with this understanding.
Introduction
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a substituted diamine featuring a 4-(diethylamino)benzyl group attached to one nitrogen of a 1,3-propanediamine backbone, with an ethyl group on the other nitrogen. This unique combination of a bulky, electron-rich aromatic group and a flexible diamine chain suggests its potential utility in a variety of chemical applications, from being a sophisticated building block in organic synthesis to a potential ligand in coordination chemistry or a candidate in drug discovery programs. This guide provides a comprehensive overview of its calculated molecular and physical properties, a proposed synthetic route, and a discussion of its potential applications based on its structural characteristics.
Molecular and Physical Properties
The fundamental properties of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine have been calculated based on its chemical structure.
Molecular Structure and Weight
The molecular formula for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is determined by summing the atoms of its constituent parts: the 4-(diethylamino)benzyl group and the N-ethyl-1,3-propanediamine moiety.
-
4-(Diethylamino)benzyl group: C₁₁H₁₆N
-
N-ethyl-1,3-propanediamine: C₅H₁₄N₂
Combining these results in a molecular formula of C₁₆H₂₉N₃ .
The molecular weight is calculated from the molecular formula using the atomic weights of carbon, hydrogen, and nitrogen.
| Property | Value |
| Molecular Formula | C₁₆H₂₉N₃ |
| Molecular Weight | 263.43 g/mol |
| Exact Mass | 263.2361 g/mol |
Predicted Physical Properties
The physical properties of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine are predicted based on the properties of structurally similar compounds, such as N,N-diethyl-1,3-propanediamine and other substituted diamines.[1] These predictions are a guide for researchers and may differ from experimental values.
| Property | Predicted Value | Notes |
| Appearance | Colorless to pale yellow liquid | Based on similar aliphatic and aromatic amines.[1] |
| Boiling Point | >250 °C | Expected to be significantly higher than related, smaller amines due to increased molecular weight and van der Waals forces. |
| Density | ~0.95 g/mL | Estimated based on the density of similar aromatic amines and propanediamines. |
| Solubility | Soluble in organic solvents (e.g., ethanol, chloroform, ethyl acetate). Limited solubility in water. | The aliphatic amine portion may confer some water solubility, but the bulky aromatic group will likely limit it. |
Proposed Synthesis
A plausible and efficient method for the synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is through reductive amination. This common and versatile reaction involves the reaction of an aldehyde with a primary amine to form an imine, which is then reduced in situ to the corresponding secondary amine.
The proposed reactants are 4-(diethylamino)benzaldehyde and N-ethyl-1,3-propanediamine.
Caption: Proposed synthesis of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine.
Experimental Protocol
The following is a generalized, step-by-step protocol for the proposed synthesis.
Materials:
-
4-(Diethylamino)benzaldehyde
-
Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
-
Dichloromethane (DCM) or Methanol as solvent
-
Acetic acid (catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 4-(diethylamino)benzaldehyde (1 equivalent) in the chosen solvent (DCM or methanol).
-
Amine Addition: Add N-ethyl-1,3-propanediamine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: Slowly add the reducing agent (STAB, 1.5 equivalents, or NaBH₄, 1.5 equivalents) portion-wise to the reaction mixture. If using NaBH₄, the reaction should be cooled in an ice bath.
-
Reaction Monitoring: Stir the reaction at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. If the solvent is DCM, separate the organic layer. If the solvent is methanol, remove it under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Potential Applications
The structural features of N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine suggest several areas of potential application for researchers and drug development professionals.
-
Organic Synthesis Intermediate: This molecule can serve as a versatile building block for the synthesis of more complex molecules. The secondary amine and primary amine functionalities offer sites for further chemical modification.
-
Ligand in Coordination Chemistry: The two nitrogen atoms of the diamine backbone can act as a bidentate ligand, capable of chelating to metal ions. The bulky 4-(diethylamino)benzyl group can influence the steric and electronic properties of the resulting metal complexes, which could have applications in catalysis or materials science.
-
Drug Discovery: Substituted diamines are a common motif in pharmacologically active compounds. The 4-(diethylamino)benzyl group is a known pharmacophore in some contexts.[4] This compound could be explored as a scaffold for the development of new therapeutic agents.
-
Corrosion Inhibition: Amines, particularly those with long alkyl chains or aromatic groups, are known to be effective corrosion inhibitors for metals. This compound could be investigated for its potential to protect metal surfaces from corrosion.
Safety and Handling
While specific toxicity data for N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is not available, it should be handled with the care appropriate for a novel chemical compound. Based on the functional groups present, the following precautions are recommended:
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any potential vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Conclusion
N1-[4-(Diethylamino)benzyl]-N3-ethyl-1,3-propanediamine is a compound with interesting structural features that suggest a range of potential applications in organic synthesis, coordination chemistry, and medicinal chemistry. While experimental data is currently lacking, this guide provides a solid theoretical foundation for researchers interested in exploring its synthesis and properties. The proposed reductive amination route offers a straightforward method for its preparation, opening the door for further investigation into this novel molecule. As with any new compound, careful handling and thorough characterization will be essential for any future studies.
References
-
PubChem. N-Ethyl-1,3-propanediamine. National Center for Biotechnology Information. [Link]
-
What is N,N-Diethyl-1,3-Propanediamine - Properties & Specifications. [Link]
-
Expansion of the 4-(Diethylamino)benzaldehyde Scaffold to Explore the Impact on Aldehyde Dehydrogenase Activity and Antiproliferative Activity in Prostate Cancer. PMC. [Link]
